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Compound of Interest

Compound Name: 1-Chloro-5-phenylpentane

Cat. No.: B101639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 1-Chloro-5-phenylpentane, also known as (5-chloropentyl)benzene. The

document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in a structured format, accompanied by detailed experimental protocols. This

information is critical for the structural elucidation, identification, and quality control of this

compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and

MS analyses of 1-Chloro-5-phenylpentane.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.32 - 7.15 m 5H Ar-H

3.53 t 2H -CH₂-Cl

2.61 t 2H Ar-CH₂-

1.83 - 1.73 m 2H -CH₂-CH₂Cl

1.71 - 1.61 m 2H Ar-CH₂-CH₂-

1.50 - 1.40 m 2H -CH₂-CH₂-CH₂-

Note: Predicted data based on analogous structures. Experimental verification is

recommended.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

142.3 Ar-C (quaternary)

128.4 Ar-CH

128.3 Ar-CH

125.7 Ar-CH

45.0 -CH₂-Cl

35.8 Ar-CH₂-

32.4 -CH₂-CH₂Cl

31.1 Ar-CH₂-CH₂-

26.4 -CH₂-CH₂-CH₂-

Note: Data is based on computational predictions and requires experimental confirmation.[1]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3030 Medium C-H stretch (aromatic)

2930 - 2850 Strong C-H stretch (aliphatic)

1605, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)

750 - 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

725 - 550 Strong C-Cl stretch

Note: Peak positions are approximate and based on typical values for the functional groups

present.[2][3][4]

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

182 ~15 [M]⁺ (Molecular ion, ³⁵Cl)

184 ~5 [M+2]⁺ (Molecular ion, ³⁷Cl)

91 100 [C₇H₇]⁺ (Tropylium ion)

92 ~60 [C₇H₈]⁺

65 ~30 [C₅H₅]⁺

Source: NIST Mass Spectrometry Data Center.[5][6]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified 1-Chloro-5-phenylpentane is

dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5
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mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of 300 MHz or higher. A typical experiment involves the acquisition of 16-32 scans

with a relaxation delay of 1-2 seconds between pulses.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton instrument). Due to

the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon

atom.

Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

[5]

Sample Preparation (Neat Liquid): A drop of neat 1-Chloro-5-phenylpentane is placed

between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid

film.

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the

spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background

spectrum of the clean salt plates is recorded and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectral data is commonly acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS).[5]

Sample Preparation: A dilute solution of 1-Chloro-5-phenylpentane is prepared in a volatile

organic solvent such as dichloromethane or hexane.
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GC-MS Analysis: A small volume (e.g., 1 µL) of the prepared solution is injected into the gas

chromatograph. The compound is vaporized and separated from the solvent and any impurities

on a capillary column (e.g., a non-polar OV-101 column).[7] The separated compound then

enters the mass spectrometer.

Ionization and Detection: In the mass spectrometer, the molecules are typically ionized by

electron impact (EI) at 70 eV. The resulting molecular ion and fragment ions are separated by a

mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 1-Chloro-5-phenylpentane.
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Caption: Logical workflow for the spectroscopic analysis and structural elucidation of 1-Chloro-
5-phenylpentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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